6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
“6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C14H13N3O2S2 and a molecular weight of 319.4 g/mol. It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl-sulfonamides, which includes “6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a solid substance . It has a molecular weight of 319.4 g/mol. The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- A study focused on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy. This research highlights a metal-free approach with a broad scope of substrates and efficient product purification, indicating potential applications in pharmaceutical chemistry (Mariappan et al., 2016).
Catalysis and Chemical Reactions :
- The study of diiron(III) complexes with tridentate 3N ligands, including N -((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, revealed their potential as catalysts for selective hydroxylation of alkanes. This research contributes to our understanding of non-heme iron complexes and their potential industrial applications in hydroxylation processes (Sankaralingam & Palaniandavar, 2014).
Analytical Applications :
- A study developed fluorescent iron ion probes based on 2-(4-aminophenyl)benzo[d]thiazole and 2-Picolylamine derivatives. These probes showed high selectivity for iron ions, indicating their potential use in analytical chemistry for metal ion detection (Wei, 2012).
Pharmaceutical Research :
- In pharmaceutical research, a study on the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in the synthesis of Dexlansoprazole, highlighted modifications in synthesis that result in less waste generation. This research is significant for the development of more sustainable pharmaceutical manufacturing processes (Gilbile et al., 2017).
Antimicrobial and Antitumor Research :
- The synthesis of novel antimicrobial additives based on pyrimidine derivatives, including those related to benzo[d]thiazol-2-amine, and their incorporation into surface coatings and printing ink, highlights their potential application in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).
properties
IUPAC Name |
6-methylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEOBCKGXBOSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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